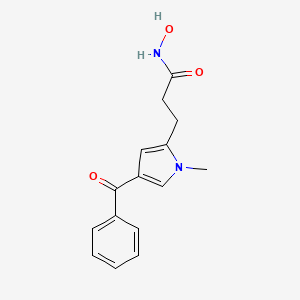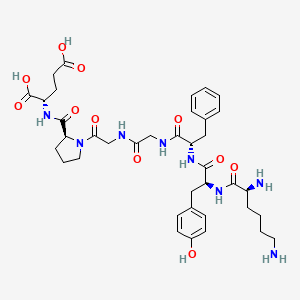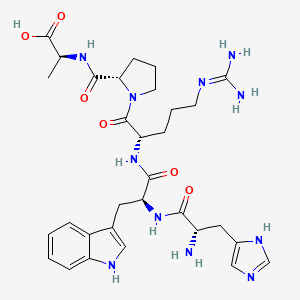
Methyl 5-(but-2-ynyl)-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(but-2-ynyl)-2-furoate is an organic compound that belongs to the class of furoates It is characterized by a furan ring substituted with a methyl ester group and a but-2-ynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(but-2-ynyl)-2-furoate typically involves the esterification of 5-(but-2-ynyl)-2-furoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(but-2-ynyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The but-2-ynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Furanones or hydroxylated furan derivatives.
Reduction: Methyl 5-(but-2-ynyl)-2-furanmethanol.
Substitution: Substituted furoates with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 5-(but-2-ynyl)-2-furoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(but-2-ynyl)-2-furoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-ynyl group can participate in covalent bonding with nucleophilic sites, leading to the formation of stable adducts.
Comparación Con Compuestos Similares
Methyl 5-(but-2-enyl)-2-furoate: Similar structure but with a but-2-enyl group instead of but-2-ynyl.
Methyl 5-(prop-2-ynyl)-2-furoate: Contains a prop-2-ynyl group instead of but-2-ynyl.
Methyl 5-(but-2-ynyl)-3-furoate: Substitution at the 3-position of the furan ring.
Uniqueness: Methyl 5-(but-2-ynyl)-2-furoate is unique due to the presence of the but-2-ynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature differentiates it from other furoates and enhances its utility in synthetic and medicinal chemistry.
Propiedades
Número CAS |
696664-18-3 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
methyl 5-but-2-ynylfuran-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-3-4-5-8-6-7-9(13-8)10(11)12-2/h6-7H,5H2,1-2H3 |
Clave InChI |
FOMBQLJYXFIWFA-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC1=CC=C(O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)




![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)

![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)
![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)

![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

